molecular formula C24H34O4Si2 B12542320 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne CAS No. 664323-44-8

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne

Cat. No.: B12542320
CAS No.: 664323-44-8
M. Wt: 442.7 g/mol
InChI Key: KBVOSVZRNVCIAR-UHFFFAOYSA-N
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Description

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne is an organosilicon compound characterized by the presence of ethyne (acetylene) groups and siloxane functionalities

Preparation Methods

The synthesis of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(dimethylethoxysilyl)-5-methoxyphenyl derivatives.

    Coupling Reaction: These derivatives are then subjected to a coupling reaction, often using palladium-catalyzed Sonogashira coupling, to form the ethyne linkage between two phenyl rings.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and may require the use of a base like triethylamine.

Chemical Reactions Analysis

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.

    Reduction: Reduction reactions can be performed using hydrides such as lithium aluminum hydride, converting siloxane groups to silane groups.

    Substitution: The ethyne linkage allows for substitution reactions, where different functional groups can be introduced, enhancing the compound’s versatility.

Scientific Research Applications

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne has several applications in scientific research:

    Materials Science: It is used in the synthesis of advanced polymers and coatings, providing enhanced thermal stability and mechanical properties.

    Biology and Medicine: The compound’s unique structure allows for its use in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the production of high-performance materials, such as adhesives and sealants, due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne involves its ability to form strong covalent bonds with various substrates. The siloxane groups can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.

Comparison with Similar Compounds

1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can be compared with other similar compounds, such as:

    1,2-Bis(trimethylsiloxy)ethane: This compound also contains siloxane groups but lacks the ethyne linkage, making it less versatile in terms of functionalization.

    1,2-Bis(diphenylphosphino)ethane: While this compound is used as a ligand in coordination chemistry, it does not possess the same adhesive properties as this compound.

    1,2-Bis(2,2′-bipyridyl-6-yl)ethyne: This compound has a similar ethyne linkage but is primarily used in coordination chemistry and catalysis, rather than in materials science.

Properties

CAS No.

664323-44-8

Molecular Formula

C24H34O4Si2

Molecular Weight

442.7 g/mol

IUPAC Name

ethoxy-[2-[2-[2-[ethoxy(dimethyl)silyl]-5-methoxyphenyl]ethynyl]-4-methoxyphenyl]-dimethylsilane

InChI

InChI=1S/C24H34O4Si2/c1-9-27-29(5,6)23-15-13-21(25-3)17-19(23)11-12-20-18-22(26-4)14-16-24(20)30(7,8)28-10-2/h13-18H,9-10H2,1-8H3

InChI Key

KBVOSVZRNVCIAR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C1=C(C=C(C=C1)OC)C#CC2=C(C=CC(=C2)OC)[Si](C)(C)OCC

Origin of Product

United States

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